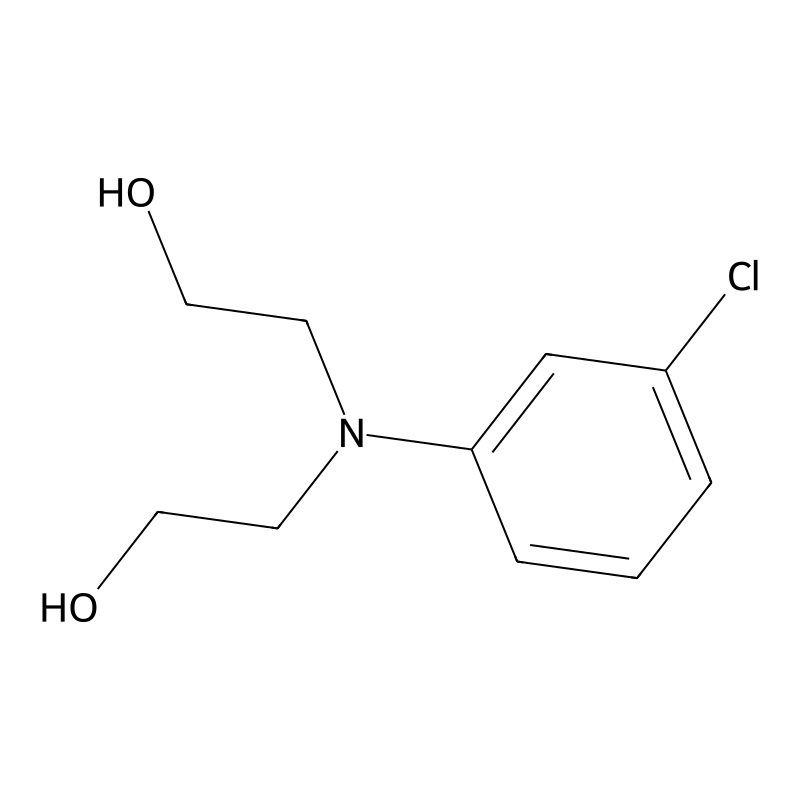

3-Chloro-N,N-bis(2-hydroxyethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Chloro-N,N-bis(2-hydroxyethyl)aniline can be synthesized through various methods, including:

- Condensation of 3-chloroaniline with diethanolamine in the presence of an acid catalyst [].

- The Eschweiler reaction, which involves reacting 3-chloroaniline with 2-chloroethanol in the presence of sodium hydroxide.

Potential Applications:

Research suggests that 3-Chloro-N,N-bis(2-hydroxyethyl)aniline may have potential applications in various scientific fields, including:

- Pharmaceutical research: It has been investigated for its potential use in developing new drugs due to its ability to form complexes with metal ions []. However, further research is needed to determine its efficacy and safety in this context.

- Analytical chemistry: Its complexation properties with metal ions also make it a potential candidate for chelating agents used in analytical separations [].

- Polymer chemistry: It has been explored as a potential curing agent for epoxy resins [].

3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a chemical compound with the molecular formula C10H14ClNO2. It features a chlorine atom attached to a benzene ring and two hydroxyethyl groups linked to the nitrogen atom. This structure contributes to its unique properties, making it useful in various industrial applications, particularly in pharmaceuticals and cosmetics. The compound is recognized for its potential biological activities, including antimicrobial properties, which are under investigation for various applications in medicine and industry .

- Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

- Reduction: It can undergo reduction to yield amine derivatives, utilizing reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, employing nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed- Oxidation: Quinones and oxidized derivatives.

- Reduction: Various amine derivatives.

- Substitution: Substituted aniline derivatives.

Research into the biological activity of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline has revealed its potential as an antimicrobial agent. The hydroxyethyl groups enhance its solubility, facilitating interaction with biological membranes. The chlorine atom contributes to its reactivity, allowing it to participate in biochemical pathways that may inhibit certain enzymes or disrupt cellular processes. These properties make it a candidate for further exploration in pharmacological applications .

The synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline typically involves the reaction of 3-chloroaniline with ethylene oxide under controlled conditions. The general reaction scheme can be summarized as follows:

In industrial settings, this reaction is conducted in large-scale reactors where the reactants are mixed and heated to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to achieve high purity levels .

3-Chloro-N,N-bis(2-hydroxyethyl)aniline finds applications across several industries:

- Pharmaceuticals: Investigated for use in drug formulations due to its potential biological activities.

- Cosmetics: Utilized in personal care products for its stabilizing properties.

- Dyes and Pigments: Serves as an intermediate in the synthesis of various dyes and pigments .

Studies on the interactions of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline with biological systems have focused on its mechanism of action. Its hydroxyethyl groups enhance solubility, aiding interaction with cellular components, while the chlorine atom increases reactivity, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | Similar hydroxyethyl groups; phenyl ring | Primarily used as a hair dye ingredient; lower toxicity |

| N-(3-chlorophenyl)diethanolamine | Contains similar amine structure; chlorine atom | Used in industrial applications; different reactivity |

| N,N-Di(2-hydroxyethyl)-3-chloroaniline | Similar structure; without bis substitution | Less soluble; different biological activity |

These compounds highlight the uniqueness of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline through its specific structural features and potential applications in diverse fields .

The thermodynamic stability of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline is influenced by its molecular structure, which features a chlorinated aromatic ring system combined with two hydroxyl-terminated ethyl chains attached to the nitrogen atom. The compound exhibits well-defined phase transition temperatures that provide insight into its thermal stability characteristics.

The melting point of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline is established at 84°C [1] [2] [3] [4], indicating moderate thermal stability at room temperature. This relatively low melting point suggests that the compound exists as a solid at ambient conditions but transitions to liquid phase at elevated temperatures. The melting point is consistent with similar aromatic amine compounds containing hydroxyl substituents, where hydrogen bonding interactions contribute to crystalline stability [5] [6].

The boiling point ranges from 208-213°C at reduced pressure (4 Torr) [7] [3] [8], demonstrating significant thermal stability under normal atmospheric conditions. The relatively high boiling point compared to the melting point indicates a substantial liquid range, which is advantageous for industrial processing applications. This wide temperature range between phase transitions suggests favorable thermodynamic properties for liquid-phase operations.

Phase Transition Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 84°C | Atmospheric pressure | [1] [2] [3] [4] |

| Boiling Point | 208-213°C | 4 Torr | [7] [3] [8] |

| Flash Point | 194.2°C | Pensky-Martens closed cup | [7] |

| Density | 1.1748 g/cm³ | Room temperature (estimate) | [3] [8] |

The flash point at 194.2°C [7] indicates that the compound requires significant heating before it becomes flammable, contributing to its safety profile in industrial handling. The relatively high flash point suggests good thermal stability and reduced fire hazard under normal operating conditions.

The compound's density of approximately 1.1748 g/cm³ [3] [8] is typical for aromatic compounds with polar substituents, reflecting the combined influence of the chlorinated benzene ring and the hydroxyl-containing side chains. This density value indicates that the compound is denser than water, which affects its behavior in aqueous systems and phase separation processes.

Solubility Profiling in Organic/Aqueous Systems

The solubility characteristics of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline are significantly influenced by its bifunctional nature, combining hydrophobic aromatic character with hydrophilic hydroxyl functionality. This dual character results in distinctive solubility patterns across different solvent systems.

In organic solvents, the compound demonstrates excellent solubility in methanol [1] [2] [3] [4] [9] [10], which is attributed to the hydrogen bonding capabilities of both the compound and methanol. The presence of two hydroxyl groups enables multiple hydrogen bonding interactions with protic solvents, facilitating dissolution. The aromatic ring system provides compatibility with organic solvent environments, while the chlorine substituent contributes to the overall polar character.

Aqueous solubility is significantly influenced by the hydrophilic hydroxyl groups, which can form hydrogen bonds with water molecules [5] [6]. However, the chlorinated aromatic ring system provides hydrophobic character that limits water solubility compared to more polar compounds. The compound shows limited water solubility [11], which is characteristic of aromatic amines with moderate polar substitution.

Solubility Parameters

| Solvent System | Solubility | Temperature | Reference |

|---|---|---|---|

| Methanol | Soluble | Room temperature | [1] [2] [3] [4] [9] [10] |

| Water | Limited solubility | 20°C | [11] |

| Ethanol | Soluble | Room temperature | [10] |

| Acetone | Soluble | Room temperature | [10] |

The partition coefficient behavior is influenced by the balance between hydrophobic and hydrophilic characteristics. While specific log P values for the compound were not definitively established in the available literature, the structural similarity to N-phenyldiethanolamine (log P = 0.63) [12] and the presence of the electron-withdrawing chlorine atom suggest a moderate partition coefficient favoring organic phases over aqueous systems.

The predicted pKa value of 14.25±0.10 [3] [8] indicates that the compound is a weak base, similar to other aromatic amines with electron-withdrawing substituents. This basicity affects its solubility behavior in different pH environments, with protonation occurring under acidic conditions, potentially enhancing water solubility through salt formation.

Surface Activity and Colloidal Properties

The surface activity of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline stems from its amphiphilic molecular structure, featuring both hydrophobic (chlorinated aromatic ring) and hydrophilic (hydroxyl-terminated ethyl chains) regions. This structural arrangement enables the compound to exhibit interfacial activity, though specific surface tension measurements were not found in the available literature.

The molecular architecture suggests potential surfactant properties, with the chlorinated benzene ring serving as a hydrophobic tail and the bis(2-hydroxyethyl) amino group providing hydrophilic head group functionality. This arrangement is reminiscent of conventional surfactants, though the relatively compact molecular structure may limit its surface activity compared to longer-chain amphiphiles.

Hydrogen bonding capabilities play a crucial role in the compound's interfacial behavior. The two hydroxyl groups can form hydrogen bonds with water molecules at interfaces, potentially stabilizing emulsions and affecting surface tension. The nitrogen atom can also participate in hydrogen bonding, either as a donor (when protonated) or acceptor, further influencing interfacial properties [5] [6].

Structural Factors Affecting Surface Activity

The chlorine substituent on the aromatic ring influences both the hydrophobic character and the electronic properties of the molecule. The electron-withdrawing nature of chlorine affects the basicity of the nitrogen atom and may influence the compound's ability to interact with charged surfaces or form stable interfacial films.

Molecular flexibility provided by the ethyl chains allows conformational adaptation at interfaces, potentially enabling the compound to orient favorably at air-water or oil-water interfaces. This flexibility contrasts with more rigid surfactant structures and may contribute to unique interfacial properties.

The refractive index of 1.5500 (estimated) [3] [8] provides insight into the compound's optical properties and molecular polarizability, which are related to its ability to interact with interfaces and form organized molecular assemblies.

Hygroscopicity and Environmental Stability

The hygroscopic properties of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline are primarily attributed to its multiple hydroxyl groups, which can form hydrogen bonds with atmospheric moisture. Similar compounds containing hydroxyl groups, such as diethanolamine, are known to be hygroscopic [13] [14], and this characteristic likely extends to the chlorinated derivative.

Moisture absorption occurs through hydrogen bonding between the hydroxyl groups and water molecules from the atmosphere. The compound's molecular structure, featuring two hydroxyl groups per molecule, provides multiple sites for water interaction, potentially leading to significant moisture uptake under humid conditions. This hygroscopic behavior affects storage requirements and handling procedures.

Environmental Stability Factors

Chemical stability under normal environmental conditions is generally good, though the compound should be protected from excessive heat and light exposure [1] [9]. The aromatic amine structure can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The stability is described as good when stored under proper conditions, typically in cool, dark environments [1] [9].

Reactivity profile indicates compatibility with most common materials but incompatibility with oxidizing agents [1] [9]. The compound is reactive toward acids due to its basic nitrogen center, forming salts that may have different physical properties and stability characteristics compared to the free base.

Storage considerations include protection from moisture due to hygroscopic properties, maintenance of cool temperatures below 15°C as recommended [4], and protection from light to prevent potential photodegradation. The compound should be stored in tightly sealed containers to prevent atmospheric moisture absorption.

Stability Data Summary

| Stability Factor | Condition | Recommendation | Reference |

|---|---|---|---|

| Temperature | <15°C | Cool, dark storage | [4] |

| Light exposure | Minimize | Dark storage | [1] [9] |

| Moisture | Hygroscopic | Dry atmosphere | [13] [14] |

| Oxidizing agents | Incompatible | Avoid contact | [1] [9] |

Environmental persistence characteristics were not specifically documented in the available literature, though similar aromatic amine compounds can undergo biodegradation under appropriate conditions. The presence of hydroxyl groups may enhance biodegradability compared to non-hydroxylated aromatic amines, though the chlorine substituent may retard degradation processes.